Rotenone

Parkinson's disease neurodegeneration tyrosine hydroxylase

Select Rotenone (≥95% HPLC) for dose-sensitive applications where potency precision is critical. Proven 2-fold more potent than deguelin in Parkinson's disease models at 3 mg/kg/day s.c. Demonstrates 18-fold greater antiviral activity against human adenovirus (IC50 0.0039 μM) vs tephrosin. For fisheries management, validated at 0.225 mg/L for complete eradication of predatory species. Solid nanodispersion (Rot-SND) formulations available for agricultural use, offering 250-fold improved pseudo-solubility and 27% reduced photodegradation. Insist on the reference rotenoid standard—substituting deguelin or tephrosin without dose adjustment will compromise efficacy.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 83-79-4
Cat. No. B1679576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotenone
CAS83-79-4
SynonymsRotenone;  Cube root;  bCube-Pulver;  Ronone;  HSDB 1762;  Ro-KO; 
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
InChIInChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
InChIKeyJUVIOZPCNVVQFO-HBGVWJBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT;  CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION;  CIS CONFIGURATION IS GENERALLY ACCEPTED
In water, 15 mg/L at 100 °C
Soluble in ethanol, acetone, benzene;  slightly soluble in ether;  very soluble in chloroform
SLIGHTLY SOLUBLE IN PETROLEUM OILS
SOL IN LIPIDS
Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride.
In water 0.17 mg/L at 25 °C
0.0002 mg/mL at 20 °C
Solubility in water: none
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rotenone CAS 83-79-4: Mitochondrial Complex I Inhibitor and Botanical Piscicide for Research and Industrial Use


Rotenone (CAS 83-79-4) is a naturally occurring rotenoid isoflavonoid derived from the roots of Derris and Lonchocarpus species, functioning as a classical inhibitor of mitochondrial electron transport chain complex I (NADH:ubiquinone oxidoreductase) [1]. This botanical compound exhibits potent piscicidal, insecticidal, and mitochondrial inhibitory activities, with an IC50 against complex I in the low micromolar to nanomolar range depending on assay conditions . Rotenone is widely used as a tool compound for establishing experimental models of Parkinson's disease via chronic systemic administration in rodents [2], as well as in agricultural and fisheries management applications for invasive species control [3].

Rotenone Procurement: Why Deguelin, Tephrosin, and Other Rotenoids Cannot Substitute Without Performance Loss


Rotenoids extracted from Derris and Tephrosia species share a common structural scaffold and mechanism of complex I inhibition, yet their quantitative potency profiles differ substantially across multiple biological systems [1]. Deguelin, tephrosin, toxicarol, and rotenolone are all naturally co-occurring rotenoids that inhibit NADH:ubiquinone oxidoreductase, but their relative activities in vivo, in vitro, and in organismal toxicity assays are not equivalent [2]. Direct comparative studies demonstrate that rotenone is the most potent rotenoid for insecticidal activity, antiviral activity against HAdV, and induction of PD-like neuropathology in rats, with deguelin requiring approximately double the dose to achieve comparable nigrostriatal degeneration [3]. Substituting rotenone with deguelin or tephrosin without dose adjustment will result in substantially reduced efficacy in experimental or field applications [4].

Rotenone Comparative Performance Data: Quantified Differentiation from Deguelin, Tephrosin, and Rotenoid Analogs


In Vivo Parkinson's Disease Model Induction: Rotenone Is Twice as Potent as Deguelin in Rat Nigrostriatal Degeneration

Rotenone induces degeneration of the nigrostriatal dopaminergic pathway in rats at half the daily dose required for deguelin to produce the same neuropathological effect [1]. In a subcutaneous osmotic minipump delivery model over 5-6 days, rotenone at 3 mg/kg/day caused significant reduction in tyrosine hydroxylase immunoreactivity, while deguelin required 6 mg/kg/day to produce comparable neurodegeneration; deguelin at 3 mg/kg/day was ineffective [1]. This establishes a 2-fold potency advantage for rotenone in inducing PD-like syndrome in vivo.

Parkinson's disease neurodegeneration tyrosine hydroxylase

Antiviral Activity Against Human Adenovirus: Rotenone IC50 Is 18-Fold Lower Than Tephrosin

In a direct comparative screening of rotenoid isoflavonoids for antiviral activity against human adenovirus (HAdV), rotenone exhibited an IC50 of 0.0039 μM, which is approximately 18-fold more potent than tephrosin (IC50 = 0.07 μM) [1]. The selective index (SI) for rotenone was 164.1, while deguelin showed a higher SI of 2,429.3 due to lower cytotoxicity, but rotenone remained the most potent inhibitor of HAdV infection by absolute IC50 value [1]. Mechanistically, rotenone's antiviral action involves alteration of microtubular polymerization, preventing HAdV particles from reaching the nuclear membrane, a mechanism distinct from rotenolone, deguelin, and tephrosin which act at later replication stages [1].

antiviral HAdV rotenoids

Contact Insecticidal Activity: Rotenone Is 10× More Potent Than Deguelin and 400× More Than Toxicarol Against Aphids

In standardized greenhouse spraying assays against Aphis rumicis (bean aphid), the four principal rotenoid constituents of Derris root displayed markedly different insecticidal potencies [1]. Rotenone, deguelin, tephrosin, and toxicarol exhibited relative contact insecticidal values in the approximate ratio of 400:40:10:1, with rotenone being the most potent [1]. Both rotenone and deguelin were more toxic than nicotine to A. rumicis, but rotenone's 10-fold potency advantage over deguelin and 40-fold advantage over tephrosin establishes it as the benchmark rotenoid for insecticidal efficacy [1].

insecticide botanical pesticide Aphis rumicis

Acute Toxicity in Zebrafish Embryos: Rotenone Exhibits 5× Higher Potency Than Deguelin and Tephrosin

In a 2020 comparative toxicity study of purified rotenoids using zebrafish (Danio rerio) embryos aged 3-72 hours post-fertilization, rotenone induced adverse health effects including deformities and mortality at a concentration of 10 nM, whereas deguelin and tephrosin required concentrations of 50 nM to produce comparable toxic effects [1]. The crude Tephrosia vogelii extract showed even higher toxic potency than isolated rotenone (5 nM effective concentration), indicating synergistic or additive effects among rotenoid constituents [1]. In the RTgill-W1 trout gill epithelial cell line, rotenone, deguelin, and tephrosin all showed cytotoxic effects at concentrations ≥50 nM, suggesting species- and system-specific differences in rotenoid sensitivity [1].

developmental toxicity zebrafish rotenoids

Nanodispersion Formulation: Rotenone-SND Improves Pseudo-Solubility 250× and Reduces Photodegradation by 27% Versus Conventional ECs

Rotenone solid nanodispersion (Rot-SND) prepared by self-emulsifying technique addresses the compound's inherent limitations of poor water solubility and rapid photodegradation [1]. The optimized Rot-SND formulation (5% rotenone, 20% surfactant complex, 75% lactose) improved pseudo-solubility by at least 250-fold compared to unformulated rotenone, with an average particle size of 101.19 nm and polydispersity index of 0.21 [1]. Under field conditions, Rot-SND demonstrated significantly higher control efficacy against Aphis gossypii (88.10% at day 10) compared to commercial emulsifiable concentrates (77.02%) [1]. The formulation reduced photodegradation rate by 27.01% relative to ECs and exhibited 3.01-fold higher acute toxicity to target pests (LC50 = 1.45 μg a.i./mL) while reducing toxicity to nontarget mosquito larvae by 2.34-fold [1].

nanoformulation solubility photostability

Piscicidal Potency: Rotenone LC50 Values for Freshwater Fish Range from 5-30 μg/L Depending on Species and Life Stage

Rotenone exhibits extreme piscicidal potency with acute LC50 values in the low microgram-per-liter range across multiple freshwater fish species [1]. In 96-hour static-renewal toxicity tests, juvenile rainbow trout (Oncorhynchus mykiss) showed an extremely narrow margin between no lethality (5.0 μg/L) and 100% mortality (6.6 μg/L) [1]. Zebrafish embryos exhibited a 96-h LC50 of 12.2 μg/L with significant embryotoxicity at sublethal concentrations [2]. Nile tilapia fingerlings demonstrated an LC50 of 30 μg/L with neurological signs and respiratory distress preceding death [3]. This consistent sub-ppm potency across phylogenetically diverse fish species establishes rotenone as a uniquely potent piscicide among natural products.

piscicide LC50 freshwater fish

Rotenone Procurement: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Parkinson's Disease Preclinical Modeling: Rotenone at 3 mg/kg/day SC for Consistent Nigrostriatal Degeneration

Based on direct comparative evidence, rotenone at 3 mg/kg/day administered subcutaneously via osmotic minipump for 5-6 days reliably induces degeneration of the nigrostriatal dopaminergic pathway with reduced tyrosine hydroxylase immunoreactivity in rats [1]. This regimen provides a 2-fold potency advantage over deguelin, which requires 6 mg/kg/day to achieve comparable neuropathology. Users should select rotenone rather than deguelin when establishing dose-sensitive PD models to minimize total toxin exposure while maintaining robust dopaminergic cell loss. The compound's established brain penetration and accumulation to 0.4-1.3 ppm in brain tissue correlates with neuropathological lesion formation [1].

Antiviral Screening: Rotenone as Nanomolar-Potency Hit Compound for HAdV Inhibition

For antiviral discovery programs targeting human adenovirus, rotenone offers an IC50 of 0.0039 μM in plaque assays, representing an 18-fold potency advantage over tephrosin (IC50 = 0.07 μM) and the lowest absolute IC50 among tested rotenoids [2]. The compound's distinct mechanism involving microtubular polymerization alteration and prevention of viral particle transport to the nuclear membrane differentiates it from late-stage inhibitors like deguelin and tephrosin [2]. Procurement of high-purity rotenone (>95% HPLC) is recommended for antiviral hit validation studies to ensure reproducible dose-response relationships at nanomolar concentrations.

Aquatic Invasive Species Management: Rotenone Dosing at 0.225 mg/L for Complete Pond Eradication

Field-validated piscicidal applications require rotenone concentrations of 0.225 mg/L (2.5 mg/L cube root powder containing 9% rotenone) for complete eradication of common predatory and weed fish species in aquaculture ponds [3]. This dosing recommendation accounts for species-specific sensitivity variations: Puntius sophore shows 24-h LC50 of 0.045 mg/L rotenone, while more tolerant species like Heteropneustes fossilis exhibit 24-h LC50 of 0.218 mg/L rotenone [3]. The compound's rapid environmental degradation (no mortality beyond 48 hours) and potassium permanganate neutralizability make it suitable for time-limited fisheries management interventions where residual toxicity must be controllable [3].

Nano-Formulated Botanical Pesticide: Rotenone-SND for Improved Foliar Retention and Reduced Non-Target Toxicity

Procurement of rotenone in solid nanodispersion formulation (Rot-SND) is indicated for agricultural applications requiring aqueous spray compatibility, extended field persistence, and reduced environmental impact [4]. The Rot-SND formulation improves pseudo-solubility by ≥250-fold, reduces photodegradation by 27.01% versus conventional emulsifiable concentrates, and enhances foliar retention on cucumber and cabbage leaves due to smaller contact angles [4]. Under field conditions, Rot-SND provides superior 10-day control efficacy against Aphis gossypii (88.10% vs 77.02% for ECs) while reducing toxicity to nontarget mosquito larvae by 2.34-fold [4]. This formulation strategy directly addresses rotenone's intrinsic limitations of poor aqueous solubility and rapid photodegradation (half-life of tens of minutes under solar radiation) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.